6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
CAS No.: 1342973-32-3
Cat. No.: VC7057440
Molecular Formula: C9H6N4O3
Molecular Weight: 218.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342973-32-3 |
|---|---|
| Molecular Formula | C9H6N4O3 |
| Molecular Weight | 218.172 |
| IUPAC Name | 6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-11-7(13-8)6-1-2-10-4-12-6/h1-4H,(H,15,16)(H,11,13,14) |
| Standard InChI Key | YYRGZNOBMPOOMZ-UHFFFAOYSA-N |
| SMILES | C1=CN=CN=C1C2=NC=C(C(=O)N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₉H₆N₄O₃, with a molecular weight of 218.172 g/mol. Its IUPAC name, 6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid, reflects the presence of two pyrimidine rings: one in a dihydro state with a ketone group at position 6 and a carboxylic acid at position 5, and another pyrimidine ring substituted at position 2.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1342973-32-3 |
| Molecular Formula | C₉H₆N₄O₃ |
| Molecular Weight | 218.172 g/mol |
| IUPAC Name | 6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid |
| SMILES | C1=CN=CN=C1C2=NC=C(C(=O)N2)C(=O)O |
| InChI Key | YYRGZNOBMPOOMZ-UHFFFAOYSA-N |
The planar arrangement of the pyrimidine rings facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation .
Synthesis and Optimization
Conventional Synthetic Routes
Synthesis typically involves multi-step condensation and cyclization reactions. A common approach begins with the reaction of ethyl acetoacetate and thiourea or urea in the presence of aldehydes, catalyzed by NH₄Cl, to form tetrahydropyrimidine intermediates. Subsequent oxidation and functionalization steps introduce the pyrimidin-4-yl substituent and carboxylic acid group .
For example, Salema et al. demonstrated that ethyl 6-(benzo[d] dioxol-5-yl)-1-(3-chloro-2-hydroxypropyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate could be synthesized via analogous methods, highlighting the versatility of pyrimidine scaffold modifications .
Challenges in Purification
The compound’s polar functional groups complicate isolation, often requiring chromatographic techniques or recrystallization from ethanol-water mixtures. Yield optimization remains an active area of research, with recent efforts focusing on microwave-assisted synthesis to reduce reaction times .
Physicochemical Properties and Stability
Solubility and Partitioning
While experimental solubility data for this specific compound are unavailable, its structural analogs exhibit moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in apolar solvents. The calculated LogP value of 0.94 (for a related pyrimidine-carboxylic acid derivative) suggests balanced hydrophilicity and lipophilicity, favorable for drug-like properties .
Thermal Stability
| Compound Class | Total Antioxidant Capacity (mg AAE/g) |
|---|---|
| Thiazolopyrimidines | 308.33 ± 1.25 |
| Tetrazolopyrimidines | 132.54 ± 1.65 |
| Dihydropyrimidines | 436.85 ± 2.25 |
The dihydropyrimidine scaffold in 6-oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid may similarly exploit redox-active sites for neutralizing reactive oxygen species .
Antimicrobial and Anticancer Prospects
Pyrimidine-based compounds exhibit broad-spectrum antimicrobial activity. For instance, ethyl 6-(benzo[d][1, dioxol-5-yl)-1,6-dihydropyrimidine-5-carboxylate derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli at MIC values of 8–16 µg/mL . Mechanistic studies suggest interference with bacterial DNA gyrase or topoisomerase IV .
In anticancer research, pyrimidine derivatives targeting thymidylate synthase or dihydrofolate reductase have entered clinical trials. While direct evidence for this compound is lacking, its structural similarity to known inhibitors supports further investigation .
Applications in Materials Science
Coordination Chemistry
The carboxylic acid and pyrimidine nitrogen atoms enable chelation with transition metals. For example, copper(II) complexes of analogous pyrimidine-carboxylates exhibit enhanced catalytic activity in oxidation reactions, potentially useful in industrial chemistry .
Supramolecular Architectures
Crystal packing analyses reveal hydrogen-bonded dimers and π-stacked columns, properties exploitable in designing organic semiconductors or porous coordination polymers.
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